molecular formula C9H8N2S2 B2628342 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole CAS No. 338408-73-4

5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2628342
CAS No.: 338408-73-4
M. Wt: 208.3
InChI Key: NQXUDOSPNARBTA-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound, which could vary based on the specific substitutions on the thiadiazole ring. The mode of action generally involves the compound interacting with its targets, leading to changes in cellular processes. The biochemical pathways affected would depend on the specific targets of the compound .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties .

The result of the compound’s action would be changes at the molecular and cellular level, which could include inhibition or activation of certain biochemical pathways, leading to therapeutic effects .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups at the sulfur atom .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique thiadiazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the sulfur atom in the thiadiazole ring contributes to its ability to undergo specific chemical transformations and interact with biological targets in ways that its analogs may not .

Properties

IUPAC Name

5-methylsulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-12-9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXUDOSPNARBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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